Clobutinol

描述

准备方法

氯布丁醇可以通过一系列化学反应合成,涉及形成苯丁胺部分。合成路线通常涉及 4-氯苄基氯与二甲胺反应,然后添加丁-2-醇基团 。工业生产方法将涉及在受控条件下放大这些反应,以确保纯度和产率。

化学反应分析

Stability and Degradation

Clobutinol exhibits stability under acidic chromatographic conditions, as demonstrated by HPLC analysis :

-

Mobile Phase : Gradient of acetonitrile:methanol:phosphate buffer (pH 2.5).

-

Retention Behavior :

Factors Affecting Stability :

Reactivity of Functional Groups

This compound’s structure includes three reactive sites:

-

Tertiary Amine :

-

Chlorobenzyl Group :

-

Hydroxyl Group :

-

The secondary alcohol may undergo esterification or oxidation, but such reactions are not described in literature.

-

Analytical Characterization

HPLC Method for Quantification :

| Parameter | Value |

|---|---|

| Column | C8 urea (125 × 3.9 mm, 5 µm) |

| Detection | DAD (230 nm for this compound) |

| Mobile Phase Gradient | 23–27% acetonitrile, 0–2% methanol |

| Retention Time | 8–12 min |

This method confirms no interference from excipients in syrup formulations, validating this compound’s stability in pharmaceutical matrices.

Pharmacological Interactions

While not a direct chemical reaction, this compound’s QT-prolonging effect is linked to its interaction with cardiac ion channels, likely via the tertiary amine’s binding to hERG potassium channels . This interaction prompted its withdrawal in the EU and US.

Environmental Reactivity

Limited data exist on this compound’s environmental degradation. Based on structural analogs:

科学研究应用

Safety Concerns

Clinical studies have demonstrated that clobutinol can prolong the QT interval, raising significant safety concerns about its potential to induce life-threatening cardiac arrhythmias . Reports indicate that even at therapeutic doses (up to 240 mg daily), patients experienced adverse effects, including seizures and cardiac issues .

Cough Management

Historically, this compound was indicated for the treatment of various respiratory conditions characterized by non-productive coughs. It was particularly useful in cases of:

- Chronic bronchitis

- Emphysema

- Pneumoconiosis

- Paroxysmal spasmodic cough in children

However, due to its withdrawal from the market, alternative treatments are now recommended for these conditions .

Forensic Toxicology

This compound has also been studied within forensic contexts. Case studies have documented instances of poisoning and misuse, emphasizing the need for careful monitoring and regulation of non-prescription medications . Forensic analyses have highlighted this compound's presence in toxicology reports related to drug-related fatalities and other legal investigations .

Clinical Case Reports

- Cardiac Events : A study documented multiple cases where patients developed severe arrhythmias after using this compound-containing medications. This led to increased scrutiny regarding its safety profile and eventual market withdrawal .

- Seizures : In a clinical trial setting, one participant experienced a grand mal seizure attributed to this compound use, prompting an early termination of the study due to safety concerns .

Forensic Analysis

A forensic case study analyzed this compound concentrations in various scenarios, including drug-related deaths. The findings underscored the importance of understanding both pharmacokinetics and potential interactions with other substances, especially in legal contexts where drug misuse is suspected .

Summary Table of this compound Applications

| Application | Details |

|---|---|

| Cough Management | Used for treating non-productive cough associated with chronic respiratory conditions. |

| Forensic Toxicology | Documented in cases of poisoning; relevant in legal investigations regarding drug misuse. |

| Safety Monitoring | Essential due to risks of cardiac arrhythmias and neurological side effects; led to market withdrawal. |

作用机制

氯布丁醇的确切作用机制尚不清楚。据信它作用于中枢神经系统以抑制咳嗽反射。氯布丁醇可能与钾通道相互作用,导致 QT 间期延长和潜在的心律失常 。其作用涉及的分子靶点和途径仍在研究中。

相似化合物的比较

氯布丁醇可以与其他止咳药(如右美沙芬和可待因)进行比较。与氯布丁醇不同,右美沙芬和可待因仍然被广泛使用,并且具有不同的作用机制。右美沙芬作用于 sigma-1 受体,而可待因是作用于 mu-阿片受体的阿片类药物 。氯布丁醇延长 QT 间期的独特特性使其与这些其他化合物区分开来 。

生物活性

Clobutinol is a non-narcotic antitussive agent that has been utilized primarily for the treatment of coughs. Its biological activity encompasses various mechanisms, including effects on the central nervous system and peripheral pathways involved in cough reflex modulation. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits its antitussive effects through several proposed mechanisms:

- Central Action : this compound is believed to act on the cough center in the medulla oblongata, thereby reducing the sensitivity of the cough reflex. This central mechanism is similar to that of other antitussive agents like codeine but without the narcotic effects .

- Peripheral Action : Studies suggest that this compound may also have peripheral effects by modulating sensory nerve activity in the airways. This includes potential interactions with transient receptor potential (TRP) channels, which are involved in nociception and cough reflex pathways .

- Mucokinetic Effects : this compound has been noted to influence mucus secretion, promoting a more fluid mucus that can be expectorated more easily. This property could aid in alleviating cough associated with mucus overproduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which play a crucial role in drug metabolism and toxicity. The understanding of its metabolic pathways is essential for predicting drug interactions and potential adverse effects .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Series on Poisoning : A documented series of poisonings involving this compound revealed significant respiratory depression and altered consciousness in patients, underscoring the importance of monitoring respiratory function during treatment .

- Long QT Syndrome : Research indicates that this compound may precipitate Long QT syndrome in susceptible individuals, suggesting caution in its use among patients with congenital heart conditions .

Research Findings

A variety of studies have investigated this compound's efficacy and safety:

- Antitussive Efficacy : In controlled trials, this compound has demonstrated significant reductions in cough frequency compared to placebo, particularly in patients with chronic cough due to respiratory conditions .

- Comparative Studies : this compound was found to be effective against cough induced by captopril, a common antihypertensive medication known to cause cough as a side effect. This positions this compound as a viable treatment option for managing drug-induced coughs .

Data Table: Summary of Biological Activities

属性

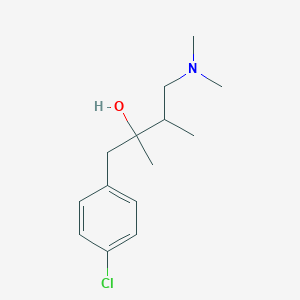

IUPAC Name |

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHQGIIZCJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022838 | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

145-148 | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14860-49-2, 25085-17-0 | |

| Record name | Clobutinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobutinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobutinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBUTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylenetriamine crosslinked with epichlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。